Neurodazine

Description

Overview of Neurogenesis-Inducing Small Molecules in Neuroscience Research

The use of small molecules to manipulate cell fate, including inducing neuronal differentiation, has a notable historical context in neuroscience research. Early studies demonstrated that certain chemical compounds could influence cellular processes, paving the way for the investigation of small molecules as tools to direct stem cell differentiation or even reprogram somatic cells into neuronal lineages. stemcell.com

Historically, compounds like retinoic acid (RA) have been recognized for their ability to induce differentiation in various cell types, including neuronal differentiation in certain cell lines. acs.orgpnas.org This demonstrated the potential of small molecules to act as potent inducers of cell fate change, influencing complex biological processes without the need for genetic manipulation or the direct application of protein-based growth factors. The application of techniques like tritiated thymidine (B127349) labeling in the mid-20th century provided early evidence of cell division and differentiation in the adult brain, laying foundational groundwork for the field of neurogenesis research and the subsequent search for molecules that could modulate this process. nih.gov

Small molecules present several compelling advantages over growth factors and stem cell therapies in neuroscience research. Growth factors, being proteins, often have limitations regarding stability, delivery across the blood-brain barrier, and potential for eliciting immune responses. rsc.org Stem cell therapies, while promising, face challenges related to cell sourcing, ethical considerations, controlling differentiation into specific neuronal subtypes, potential for tumor formation, and integration into existing neural circuits. pnas.orgnih.gov

In contrast, small molecules are typically cell-permeable, allowing them to easily enter cells and modulate intracellular signaling pathways. They can be synthesized with high purity and consistency, are generally more stable than proteins, and can be administered more readily. rsc.org Furthermore, small molecules can be designed or screened to target specific pathways involved in neurogenesis, offering a more controlled and defined approach to inducing neuronal differentiation. frontiersin.org Using small molecules to induce neuronal differentiation from readily available cells, including non-stem cells, can circumvent some of the challenges associated with stem cell therapies. acs.org

Historical Context of Small Molecule-Mediated Cell Fate Changes

Identification of Neurodazine as a Neurogenic Agent

This compound has been identified as a small molecule capable of inducing neurogenesis in various cell types, highlighting its potential as a research tool in neuroscience. stemcell.comrsc.orgnih.govuni.lu

The discovery of this compound as a neurogenic agent was achieved through screening methodologies aimed at identifying small molecules that could induce neuronal differentiation. One approach involves phenotypic cell-based screening, where compounds are evaluated based on their ability to induce a desired cellular phenotype, such as the expression of neuronal markers. dovepress.com This type of screening does not require prior knowledge of the molecular target or pathway. dovepress.com this compound, described as a cell-permeable tri-substituted imidazole (B134444), was identified through the screening of an imidazole library using C2C12 myoblasts. stemcell.commolaid.com This phenotypic screening approach allowed for the identification of a molecule capable of inducing neurogenesis in non-pluripotent cells. acs.org

Research has compared the neurogenic efficacy of this compound with established factors known to induce neuronal differentiation, such as Retinoic Acid (RA) and Trichostatin A (TSA). Studies have shown that this compound can induce the expression of neuron-specific markers in various cell lines, including human (SH-SY5Y) and mouse (Neuro-2a) neuroblastoma cells, and mouse NIH3T3 fibroblast cells. stemcell.com The ability of this compound (and a related compound, neurodazole) to induce neurogenesis in neuroblastoma and fibroblast cells has been found to be comparable to that of Retinoic Acid and Trichostatin A. rsc.orgnih.govresearchgate.net

For instance, treatment of SH-SY5Y cells with this compound promoted the expression of neuronal proteins, a phenomenon also observed with Retinoic Acid treatment. rsc.org Similarly, in NIH3T3 fibroblast cells, treatment with this compound induced the expression of several neuron-specific markers akin to those elicited by Trichostatin A. rsc.org

Furthermore, studies have indicated that this compound can induce neurogenesis in non-pluripotent C2C12 myoblasts and cells derived from mature human skeletal muscle, upregulating neuron-specific markers in C2C12 cells. rndsystems.comtribioscience.com this compound was shown to upregulate genes involved in neurogenesis, such as B-cell translocation gene 2, without affecting those related to myogenesis in these cells. tribioscience.com

While Retinoic Acid is a widely used small molecule for inducing neuronal differentiation, its action can be pleiotropic, affecting various biological activities beyond neurogenesis. acs.orgpnas.org this compound, in some contexts, displayed similar neurogenesis-inducing activities as RA but with potentially higher selectivity, as it could suppress astrocyte differentiation in P19 cells, unlike RA. rsc.orgmedchemexpress.com

The comparative efficacy data suggests that this compound is a potent neurogenic agent in several cell types and its activity is comparable to that of other established inducers like Retinoic Acid and Trichostatin A in specific research contexts. rsc.orgnih.govresearchgate.net

Here is a summary of comparative findings:

| Compound | Cell Types Tested | Observed Neurogenic Effect | Comparison to RA/TSA | Selectivity Note |

| This compound | C2C12 myoblasts, mature human muscle cells | Induces neurogenesis, upregulates neural genes (e.g., neuron-specific enolase, neurofilament 200, synapsin) | - | Does not affect myogenesis-related genes in early stages. tribioscience.com |

| This compound | P19 mouse embryonic carcinoma cells | Induces neurogenesis, prevents astrocyte differentiation. medchemexpress.com | Similar neurogenesis induction as RA in some contexts. rsc.org | Suppresses astrocyte differentiation (unlike RA). rsc.org |

| This compound | Human (SH-SY5Y) and mouse (Neuro-2a) neuroblastoma cells, mouse NIH3T3 fibroblast cells | Induces neuronal differentiation, expresses neuron-specific markers. stemcell.comrsc.org | Comparable to Retinoic Acid and Trichostatin A in inducing neurogenesis. rsc.orgnih.govresearchgate.net | - |

| Retinoic Acid | Various, including ESCs, NSCs, MSCs, P19 cells. pnas.orgnih.gov | Induces neuronal differentiation. acs.org | Established neurogenic factor. rsc.orgnih.govresearchgate.net | Pleiotropic effects. acs.orgpnas.org |

| Trichostatin A | P19 embryonal carcinoma cells, fibroblasts. rsc.orgnih.gov | Potentiates RA-induced neuronal differentiation in P19 cells; induces neuronal markers in fibroblasts. rsc.orgnih.gov | Established neurogenic factor. rsc.orgnih.govresearchgate.net | Can cause apoptosis alone in P19 cells. nih.gov |

This table summarizes findings from various studies and highlights the comparable efficacy of this compound to established neurogenic agents in inducing neuronal differentiation across different cell types.

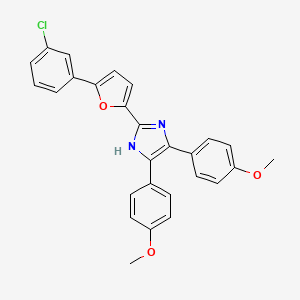

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O3/c1-31-21-10-6-17(7-11-21)25-26(18-8-12-22(32-2)13-9-18)30-27(29-25)24-15-14-23(33-24)19-4-3-5-20(28)16-19/h3-16H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEOFPAEDSMOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583006 | |

| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937807-66-4 | |

| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neurodazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Cellular Mechanisms of Neurodazine

Induction of Neurogenesis in Diverse Cell Types

Neurodazine has been shown to promote neuronal differentiation in multiple cell lines and primary cells, indicating its broad neurogenic potential. This induction is typically characterized by the expression of neuron-specific markers and, in some cases, the development of functional neuronal properties.

Myogenic Stem and Progenitor Cells (C2C12 Myoblasts)

Studies have demonstrated that this compound induces neurogenesis in mouse C2C12 myoblasts. Treatment with this compound leads to the upregulation of several neuron-specific markers. caymanchem.comrndsystems.com For instance, treatment with 2 µM this compound for seven days in C2C12 myoblasts resulted in increased expression of neuron-specific enolase (NSE), neurofilament 200 (NF200), and synapsin. caymanchem.com This indicates a conversion of myogenic cells towards a neuronal phenotype. caymanchem.com

Table 1: Effect of this compound on Neuron-Specific Marker Expression in C2C12 Myoblasts

| Cell Type | Treatment (Concentration, Duration) | Upregulated Neuron-Specific Markers | Source |

| C2C12 Myoblasts | 2 µM this compound, 7 days | NSE, NF200, Synapsin, other neuronal markers | caymanchem.com |

Mature Human Muscle Cells

Beyond myoblasts, this compound has also shown efficacy in inducing neurogenesis in cells derived from mature human skeletal muscle. stemcell.comstemcell.comrndsystems.com Similar to its effects on C2C12 cells, this compound treatment in human skeletal muscle fibers upregulated the expression of neuronal markers such as NSE and NF200, indicating its ability to induce neuronal differentiation in mature muscle tissue. caymanchem.com

Table 2: Effect of this compound on Neuron-Specific Marker Expression in Mature Human Muscle Cells

| Cell Type | Observed Effect on Neurogenesis | Upregulated Neuron-Specific Markers | Source |

| Mature Human Muscle Cells | Induces neurogenesis | NSE, NF200 | caymanchem.com |

P19 Mouse Embryonic Carcinoma Cells

This compound is reported to induce neuronal differentiation in pluripotent P19 mouse embryonic carcinoma cells. stemcell.comstemcell.comresearchgate.netnih.govmedchemexpress.com Its ability to induce neurogenesis in P19 cells has been found to be comparable to that of retinoic acid, a known neurogenic factor. researchgate.netnih.gov Notably, this compound demonstrates a higher selectivity for neurogenesis in P19 cells compared to retinoic acid due to its capacity to suppress astrocyte differentiation. researchgate.netnih.govmedchemexpress.com Furthermore, P19-cell-derived neurons induced by this compound have been shown to be physiologically active and exhibit functional glutamate (B1630785) responsiveness. researchgate.netnih.gov this compound treatment (5 μM for 1-10 days) induces the expression of neuron-specific markers in P19 cells. medchemexpress.com

Table 3: Comparison of this compound and Retinoic Acid Effects on P19 Cells

| Inducing Agent | Neurogenesis Induction in P19 Cells | Astrocyte Differentiation Suppression | Selectivity for Neurogenesis | Source |

| This compound | Comparable to Retinoic Acid | Yes | Higher | researchgate.netnih.gov |

| Retinoic Acid | Induces neurogenesis | No | Lower | researchgate.netnih.gov |

Neuroblastoma Cell Lines (SH-SY5Y, Neuro-2a)

This compound has been shown to promote neuronal differentiation in human neuroblastoma SH-SY5Y cells and mouse neuroblastoma Neuro-2a cells. stemcell.comstemcell.comrsc.orgfishersci.comresearchgate.net The induction of neurogenesis by this compound in SH-SY5Y cells is reported to be similar in activity to that of retinoic acid. rsc.org Differentiated cells generated by this compound treatment express neuron-specific markers. rsc.orgresearchgate.net Signaling pathway studies suggest that this compound enhances neurogenesis in neuroblastoma cells, at least in part, by activating the Wnt and Shh signaling pathways. researchgate.netresearchgate.net

Table 4: Neurogenesis Induction by this compound in Neuroblastoma Cell Lines

| Cell Type | Observed Effect on Neurogenesis | Comparison to Control | Involved Signaling Pathways | Source |

| SH-SY5Y (Human) | Promotes neuronal differentiation | Similar to Retinoic Acid | Wnt, Shh | researchgate.netrsc.orgresearchgate.net |

| Neuro-2a (Mouse) | Promotes neuronal differentiation | Not explicitly stated | Wnt, Shh | researchgate.netresearchgate.net |

Fibroblast Cells (NIH3T3, Human Fibroblasts)

This compound also induces neuronal differentiation in fibroblast cells, including mouse NIH3T3 cells and human fibroblasts. stemcell.comstemcell.comrsc.orgresearchgate.netresearchgate.net Treatment with this compound induces the expression of several neuron-specific markers in NIH3T3 cells, comparable to the effects elicited by trichostatin A, another known neurogenic agent. rsc.org Western blot and RT-PCR analyses have confirmed that this compound enhances the expression of neuron-specific proteins (Tuj1, NSE, NF200) and neuronal genes (Tuj1, NeuroD, Mash1, Ngn1) in NIH3T3 cells. rsc.org In fibroblast cells, this compound appears to promote neurogenesis mainly through the activation of the Wnt signaling pathway. researchgate.netrsc.orgresearchgate.netresearchgate.net

Table 5: Neurogenesis Induction by this compound in Fibroblast Cells

| Cell Type | Observed Effect on Neurogenesis | Comparison to Control | Upregulated Markers/Genes | Involved Signaling Pathways | Source |

| NIH3T3 (Mouse) | Induces neuronal differentiation | Comparable to Trichostatin A | Tuj1, NSE, NF200 (proteins); Tuj1, NeuroD, Mash1, Ngn1 (genes) | Wnt (mainly) | researchgate.netrsc.orgresearchgate.netresearchgate.net |

| Human Fibroblasts | Induces neuronal differentiation | Not explicitly stated | Not explicitly detailed | Not explicitly detailed | rsc.orgresearchgate.netresearchgate.net |

Pluripotent Cells

This compound has been identified as a promoter of neurogenesis in pluripotent cells. stemcell.comresearchgate.netmedchemexpress.comrpeptide.com Studies using pluripotent embryonic carcinoma P19 cells, as mentioned in Section 2.1.3, highlight this capability. researchgate.netnih.govmedchemexpress.com this compound's ability to induce neuronal differentiation in these cells is comparable to retinoic acid, with the added advantage of suppressing astrocyte differentiation, leading to a more selective induction of neurogenesis. researchgate.netnih.govmedchemexpress.com The mechanism in pluripotent cells is suggested to involve the activation of Wnt and Shh signaling pathways. medchemexpress.comrsc.org

Table 6: Neurogenesis Induction by this compound in Pluripotent Cells

| Cell Type | Observed Effect on Neurogenesis | Key Characteristic | Involved Signaling Pathways | Source |

| Pluripotent Cells | Promotes neurogenesis | Selective induction (suppresses astrocytes) | Wnt, Shh | researchgate.netnih.govmedchemexpress.comrsc.org |

Activation and Modulation of Key Signaling Pathways

Sonic Hedgehog (Shh) Signaling Pathway

Research indicates that this compound acts as a neurogenic inducer, promoting neurogenesis, the process by which new neurons are formed, by activating specific signaling cascades, including the Sonic Hedgehog (Shh) pathway. Studies have shown that this compound enhances neurogenesis in neuroblastoma cells through the activation of both the Wnt and Shh signaling pathways. rsc.orgresearchgate.net The Shh pathway is a crucial regulator of embryonic and adult neural progenitor cells, influencing growth, tissue repair, and cell fate decisions. researchgate.net Activation of Shh signaling typically involves the binding of the Shh ligand to its receptor Patched (Ptc), which relieves the inhibition of Smoothened (Smo), leading to the activation of Gli family transcription factors that regulate target gene expression. researchgate.net

While this compound has been shown to activate the Shh pathway in neuroblastoma cells, its effects can be cell-type specific. For instance, in NIH3T3 fibroblast cells, this compound appears to promote neurogenesis mainly through the activation of the Wnt pathway and may not significantly affect the Shh signaling pathway in these specific cells. rsc.org This suggests that the mechanism by which this compound influences neurogenesis via the Shh pathway might depend on the cellular context.

Advanced Research Methodologies and Techniques

In Vitro Experimental Models for Neurodazine Studies

In vitro models provide simplified yet powerful platforms to study the cellular effects of compounds. For this compound, various cell culture systems are utilized to assess its ability to induce neurogenesis and modulate neuronal characteristics.

Cell Culture Systems (e.g., C2C12, P19, SH-SY5Y, Neuro-2a, NIH3T3)

Diverse cell lines are employed to model different aspects of neurogenesis and evaluate the neurogenic potential of compounds such as this compound. C2C12 myoblasts and cells derived from mature human skeletal muscle have been shown to undergo neurogenesis when treated with this compound, marked by the upregulation of neural genes. stemcell.com P19 mouse embryonal carcinoma cells are commonly used models for neurogenesis studies in vitro due to their ability to differentiate into neurons in the presence of factors like retinoic acid. igbzpan.pl this compound has been reported to induce neurogenesis and prevent astrocyte differentiation in P19 cells. stemcell.com Human neuroblastoma SH-SY5Y cells and mouse neuroblastoma Neuro-2a cells are also frequently utilized as neuronal cell models, capable of differentiation and employed in studies of neurodegenerative diseases and drug development. igbzpan.plrsc.orgmdpi.comnih.gov this compound has been shown to induce neuronal differentiation in both SH-SY5Y and Neuro-2a cells. stemcell.comrsc.orgresearchgate.net Additionally, NIH3T3 fibroblast cells, while often used in studies of other differentiation processes, have also been shown to differentiate into neurogenic cells upon treatment with small molecules, including this compound. stemcell.comrsc.orgresearchgate.net These cell culture systems offer tractable models to investigate the cellular and molecular effects of this compound on different cell types and differentiation stages.

High-Throughput Screening Methods for Neurogenesis Induction

High-throughput screening (HTS) is a crucial technology for identifying compounds that can induce or modulate neurogenesis from large libraries of molecules. nih.govwjgnet.com HTS platforms are equipped with automation and sensitive detection systems, enabling the rapid screening of thousands of candidates. nih.govwjgnet.com In the context of this compound research, HTS approaches, often image-based and focused on parameters like neurite growth, have been instrumental in identifying compounds with neurogenic activity. nih.govresearchgate.net this compound itself was identified through such screening efforts aimed at finding small molecules that induce neuronal differentiation. stemcell.com These methods allow for the efficient assessment of a compound's ability to promote neural induction and differentiation in various cell models. nih.govwjgnet.commdpi.com

Fluorescent Microplate Reader Assays for Neurogenesis Detection

Fluorescent microplate reader assays provide a rapid and quantitative means to detect markers associated with neurogenesis and assess cellular responses in a high-throughput format. nih.govbmglabtech.comaging-us.complos.orgcorning.com These assays often involve the use of fluorescent probes or antibodies targeting specific neuronal markers. For instance, the detection of neurite outgrowth can be assessed using antibodies against βIII-tubulin, with the resulting fluorescence measured by a microplate reader. nih.gov This allows for the quantification of neuronal differentiation or neurite extension in response to treatment with compounds like this compound. Microplate readers can also be used to measure cell viability and other cellular parameters relevant to neurogenesis studies. plos.orgcorning.com

Immunostaining with Lineage-Specific Antibodies

Immunostaining is a fundamental technique used to visualize and identify specific cell populations within a culture based on the expression of lineage-specific protein markers. frontiersin.orgwikipedia.orgbiocompare.comnih.govnih.gov In this compound studies, immunostaining with antibodies against neuronal markers (e.g., βIII-tubulin, MAP2, NeuN, Doublecortin) is routinely performed to confirm neuronal differentiation and assess the extent of neurogenesis. researchgate.netaging-us.comcorning.comfrontiersin.orgwikipedia.orgmdpi.comarigobio.com Antibodies against glial markers (e.g., GFAP for astrocytes, Olig2 for oligodendrocytes) are also used to evaluate the specificity of this compound's effects on neuronal lineage commitment and to assess potential glial differentiation. aging-us.comfrontiersin.orgbiocompare.comnih.govnih.govmdpi.com By visualizing the presence and localization of these markers, researchers can qualitatively and quantitatively assess the impact of this compound on cell fate decisions and neuronal maturation.

Western Blot Analysis for Protein Expression

Western blot analysis is a biochemical technique used to detect and quantify the levels of specific proteins in cell lysates. aging-us.commdpi.comarigobio.comnih.govcellsignal.compnas.org This method is employed in this compound research to assess the expression of key proteins involved in neurogenesis and neuronal function. By using antibodies specific to proteins like neuronal markers (e.g., NeuN, Doublecortin) or signaling pathway components, researchers can determine how this compound treatment affects their expression levels. aging-us.commdpi.comarigobio.comnih.govcellsignal.compnas.org Changes in protein expression profiles provide insights into the molecular mechanisms underlying this compound-induced neurogenesis.

Electrophysiological Property Measurements of Induced Neurons

To confirm the functional maturity of neurons induced by compounds like this compound, electrophysiological recordings are performed. nih.govmdpi.complos.orgresearchgate.nettandfonline.com Techniques such as patch-clamp recording are used to measure the electrical properties of differentiated cells, including resting membrane potential, input resistance, and the ability to generate action potentials. nih.govmdpi.complos.orgresearchgate.nettandfonline.com The presence of voltage-gated ion channels (e.g., sodium, potassium, calcium channels) and synaptic activity can also be assessed. nih.govmdpi.complos.orgresearchgate.nettandfonline.com These functional assays are critical for validating that the cells induced by this compound not only express neuronal markers but also exhibit the characteristic electrical behavior of functional neurons.

Illustrative Data Table (Example: Effect of this compound on Neuronal Marker Expression in P19 Cells)

While specific quantitative data for this compound across all methods from the search results is limited, a hypothetical data table illustrating the type of findings from immunostaining and Western blot could be structured as follows:

| Cell Line | Treatment | Marker | Method | Representative Result (vs Control) | Notes |

| P19 | This compound | βIII-tubulin | Immunostaining | Increased positive cells/intensity | Indicates neuronal differentiation. |

| P19 | This compound | NeuN | Immunostaining | Increased positive cells/intensity | Indicates more mature neuronal phenotype. |

| P19 | This compound | GFAP | Immunostaining | Decreased positive cells/intensity | Suggests suppression of astrocyte differentiation. stemcell.com |

| P19 | This compound | Doublecortin | Western Blot | Increased protein level | Marker for immature neurons. arigobio.com |

| P19 | This compound | Specific Protein X | Western Blot | Altered protein level | Involved in Wnt/Shh signaling pathways. researchgate.nettargetmol.com |

Note: This table is illustrative, showing the types of data collected using these methods in neurogenesis studies involving compounds like this compound. Specific numerical data would be presented in actual research findings.

These advanced in vitro methodologies collectively provide a comprehensive toolkit for understanding the neurogenic potential and mechanisms of action of compounds such as this compound, facilitating the identification and characterization of molecules that can promote neuronal regeneration and repair.

Preclinical Research Models

Preclinical models are fundamental in neuroscience research for investigating disease mechanisms and evaluating the potential efficacy and properties of novel compounds before human trials. These models aim to replicate aspects of neurological conditions or normal brain function to allow for controlled study.

In Vitro Preclinical Models for Disease Modeling

In vitro models involve studying cells or tissues outside their natural biological context, typically in a laboratory setting. These models offer high experimental control and are cost-effective, making them suitable for initial screenings and detailed mechanistic studies. Traditional two-dimensional (2D) cell cultures are simple and widely used, though they lack the complexity of the three-dimensional (3D) in vivo environment mdpi.combiocompare.comacs.org.

More advanced in vitro models include 3D cell culture systems, such as spheroids and organoids, which better mimic the complex architecture and cell-cell interactions found in native brain tissue mdpi.combiocompare.com. Cerebral organoids, derived from human induced pluripotent stem cells (hiPSCs), have emerged as particularly promising tools for modeling human brain development and neurological disorders mdpi.comfrontiersin.org. These models can recapitulate many features of the human brain and are considered relevant for reducing reliance on animal research and accelerating drug screening mdpi.com.

Microfluidic devices, often referred to as "organ-on-a-chip" or "brain-on-chip" systems, integrate 3D cell cultures within microfluidic channels to simulate the physiological microenvironment, including aspects like nutrient circulation and mechanical forces mdpi.comnih.govtandfonline.com. These systems allow for better control over the cellular microenvironment and can be designed to model specific aspects of neurological diseases or the blood-brain barrier, providing a more physiologically relevant platform for testing compounds like this compound compared to traditional 2D cultures mdpi.comacs.orgtandfonline.com.

Table 1: Comparison of In Vitro Preclinical Models

| Model Type | Dimensionality | Physiological Relevance | Experimental Control | Throughput | Cost |

| 2D Cell Culture | 2D | Low | High | High | Low |

| 3D Cell Culture (Spheroids) | 3D | Medium | Medium to High | Medium | Medium |

| 3D Cell Culture (Organoids) | 3D | Medium to High | Medium | Medium to Low | Medium to High |

| Microfluidic Systems | 3D | High | High | Medium to Low | High |

In vitro models are valuable for investigating the cellular and molecular mechanisms underlying neurological diseases and the direct effects of this compound on specific cell types or pathways. They can be used to assess markers of viability, cytotoxicity, or disease-specific markers when evaluating compounds mdpi.com.

In Vivo Research Models for this compound Evaluation

Commonly used in vivo models in neuroscience include rodents (mice and rats), zebrafish, and fruit flies frontiersin.orgmdpi.com. Rodents are widely used due to their genetic and physiological similarities to humans, allowing for the study of complex behaviors and disease pathologies mdpi.com. Genetically modified rodent models are particularly valuable for studying the role of specific genes in brain function and disease, which can be relevant for understanding how this compound might interact with specific genetic backgrounds mdpi.compreprints.org.

Zebrafish and fruit flies offer advantages such as short life cycles and high genomic similarity with humans, making them useful for relatively fast screening of candidate genes and initial compound assessments frontiersin.org.

In vivo models allow researchers to study aspects that cannot be replicated in vitro, such as the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), its ability to cross the blood-brain barrier, and its effects on neural circuits and complex behaviors preprints.org. They are essential for testing experimental therapies and evaluating their efficacy and safety before moving to human trials preprints.org.

However, it is important to note the differences between animal models and humans in terms of brain development and function, which can limit the direct translatability of findings frontiersin.org. Researchers are continuously working to improve the predictive value of in vivo models and consider the ethical implications of animal research mdpi.compreprints.org.

Animal Models in Developmental Neuroscience Research

Animal models play a central role in developmental neuroscience research, providing insights into the intricate processes that govern brain development and how these processes can be disrupted in neurodevelopmental disorders frontiersin.orgdrexel.edu. Studying the effects of this compound during critical periods of development requires appropriate animal models that can recapitulate aspects of human brain development.

Models such as rodents, zebrafish, and Xenopus laevis (African clawed frog) are used to study various aspects of neural development, including neuronal migration, circuit formation, and the impact of genetic or environmental factors frontiersin.orgmdpi.comdrexel.edu. Zebrafish, with their transparent embryos and external development, are particularly valuable for observing early neurodevelopmental events in real-time mdpi.com.

Researchers utilize these models to investigate the underlying cellular and molecular mechanisms of neurodevelopmental disorders and to assess how exposure to compounds like this compound during development might affect long-term brain structure and function frontiersin.orgdrexel.edu. Advanced techniques, including genetic manipulation and detailed imaging, are often combined with developmental animal models to gain a comprehensive understanding of developmental processes and their susceptibility to perturbation drexel.edufrontiersin.org.

Recent advancements include the development of in vivo models that integrate human brain organoids into the brains of developing rats, creating hybrid systems that allow for the study of human neural development and function within a living environment stanford.edu. This approach aims to bridge the gap between in vitro organoid models and traditional animal models, offering a more physiologically relevant system for studying human-specific aspects of brain development and disorders stanford.edu.

Advanced Analytical Techniques in Neuroscience Research

Analyzing the chemical composition of the nervous system and monitoring changes in response to compounds like this compound requires sophisticated analytical techniques. These techniques provide crucial information about the presence, concentration, distribution, and metabolic fate of the compound, as well as its effects on endogenous neurochemicals and brain activity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of molecules in a sample. broadinstitute.org This allows for the identification and quantification of specific compounds, including this compound and its metabolites, as well as endogenous neurochemicals broadinstitute.orgnih.govtandfonline.com. MS is widely used in neuroscience for analyzing neurochemicals from brain tissue, extracellular fluid, and other biological samples nih.govtandfonline.com.

MS offers several advantages, including high sensitivity, broad capability for analyzing diverse compounds, and the ability to provide rich structural information nih.govtandfonline.com. It can be used to detect and quantify known neurotransmitters, peptides, lipids, and other molecules, as well as to discover novel neurochemical substances nih.govtandfonline.com.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate complex mixtures of neurochemicals before MS analysis, improving specificity and sensitivity researchgate.netresearchgate.net. Imaging mass spectrometry (IMS), also known as mass spectrometry imaging (MSI), is an advanced application of MS that allows for the visualization of the spatial distribution of molecules within tissue sections researchgate.netnih.gov. MSI can simultaneously map the distribution of hundreds to thousands of biomolecules, providing valuable insights into the localization of this compound and its effects on the spatial organization of neurochemicals in the brain researchgate.netnih.gov.

MS-based analytical approaches are well-suited for measuring different classes of chemicals in a single analysis due to their general detection capability tandfonline.com. They are indispensable tools for studying the neurochemistry of brain processes and can be applied to samples from animal models and potentially human studies nih.govtandfonline.com.

Table 2: Applications of Mass Spectrometry in Neuroscience

| Application | Description |

| Compound Identification & Quantification | Determining the presence and amount of this compound and its metabolites. broadinstitute.org |

| Neurochemical Profiling | Analyzing the levels of neurotransmitters, peptides, and lipids. nih.govtandfonline.com |

| Metabolomics | Studying the complete set of metabolites in a biological sample. researchgate.net |

| Neuropeptide Discovery | Identifying novel signaling peptides. nih.govtandfonline.com |

| Imaging Mass Spectrometry (MSI) | Mapping the spatial distribution of molecules in tissue. researchgate.netnih.gov |

Neuroimaging Techniques (e.g., fMRI, PET) for Brain Function and Connectivity

Neuroimaging techniques provide non-invasive ways to visualize the structure, function, and connectivity of the brain. Functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are two widely used techniques that are invaluable for understanding how compounds like this compound might affect brain activity and neural networks nih.govopenaccessjournals.commdpi.comnih.gov.

fMRI measures changes in blood oxygenation levels, which are associated with neural activity. nih.govopenaccessjournals.commdpi.comscientificliterature.org This technique offers excellent spatial resolution and is used to localize brain activity to specific regions during cognitive tasks or at rest nih.govmdpi.comscientificliterature.orgwikipedia.org. Resting-state fMRI (rs-fMRI) specifically measures the brain's intrinsic activity while the individual is at rest, allowing researchers to investigate functional networks and their relationship to cognitive and behavioral processes nih.govnih.gov.

PET involves injecting a radioactive tracer into the bloodstream to measure changes in brain metabolism, blood flow, or the binding of specific molecules, such as neurotransmitter receptors nih.govopenaccessjournals.comscientificliterature.org. PET can provide information about the brain's neurochemical activity and is used to study neurotransmitter systems and receptor availability nih.govopenaccessjournals.comscientificliterature.org.

Both fMRI and PET enable the creation of functional connectivity maps, which illustrate the interactions and coordination between different brain regions nih.govwikipedia.org. Studying functional connectivity is crucial for understanding how this compound might modulate neural circuits and affect integrated brain function wikipedia.org. These techniques can identify patterns of brain activity associated with specific tasks or cognitive processes and can reveal differences in brain response between healthy individuals and those with neurological disorders nih.govscientificliterature.org.

Multimodal neuroimaging, which combines two or more techniques like fMRI and PET, can provide complementary information about brain structure and function, leading to more comprehensive investigations of neural activity nih.gov. Advanced analytical techniques, including machine learning, are increasingly applied to neuroimaging data to identify patterns, classify brain states, and predict outcomes, enhancing the insights gained from these techniques mdpi.comscientificliterature.orgfrontiersin.orgnih.gov.

Table 3: Overview of Neuroimaging Techniques

| Technique | Measured Parameter | Spatial Resolution | Temporal Resolution | Key Applications |

| Functional Magnetic Resonance Imaging (fMRI) | Blood Oxygenation Level Dependent (BOLD) signal | High | Low | Localizing brain activity, studying functional networks, cognitive processes. nih.govmdpi.comscientificliterature.orgwikipedia.org |

| Positron Emission Tomography (PET) | Radioactive tracer distribution | Medium | Low | Measuring brain metabolism, blood flow, receptor binding, neurotransmitter systems. nih.govopenaccessjournals.comscientificliterature.org |

Neuroimaging techniques are essential for assessing the in vivo effects of this compound on brain activity, connectivity, and neurochemical systems, providing a bridge between preclinical findings and potential clinical applications.

Connectomics for Fiber Tract Mapping

Connectomics is a field dedicated to mapping and understanding the intricate network of connections within the nervous system. These maps, known as connectomes, can range from microscale detailing every neuron and synapse to macroscale focusing on larger fiber tracts and brain regions. wikipedia.org Macroscale connectomics, often utilizing non-invasive techniques like Diffusion Magnetic Resonance Imaging (dMRI) tractography, is a powerful tool for inferring the structural integrity and organization of white matter pathways in the living brain. mdpi.comnih.gov By modeling the diffusion of water molecules, dMRI can estimate fiber orientations and reconstruct the likely trajectories of fiber bundles, providing insights into anatomical connectivity. wikipedia.orgmdpi.comnih.gov Metrics derived from dMRI data, such as fractional anisotropy (FA), mean diffusivity (MD), radial diffusivity (RD), and axial diffusivity (AD), offer quantitative measures of the microstructural properties of white matter and can indicate changes in myelination, axonal density, or fiber organization. wikipedia.org

In the context of this compound research, connectomics, particularly dMRI tractography, can be instrumental in investigating the compound's potential influence on neural circuitry. Given this compound's reported ability to induce neurogenesis and neuronal differentiation in various cell types, including those derived from skeletal muscle and neuroblastoma cells, studies might explore whether this neurogenic activity translates to observable changes in fiber tract properties or connectivity patterns in relevant model systems or transplanted tissues. caymanchem.commedkoo.comstemcell.comnih.gov For instance, if this compound promotes the integration of newly differentiated neurons into existing circuits or influences the myelination of axons, these effects could theoretically be reflected in changes in dMRI metrics within specific brain regions or fiber tracts.

A hypothetical study investigating the effects of this compound treatment on white matter integrity in a rodent model of neurological deficit might employ dMRI to assess changes in key fiber tracts over time. Researchers could measure metrics like FA and MD in tracts hypothesized to be affected by this compound-induced neurogenesis or neural plasticity.

Table 1: Hypothetical Diffusion MRI Metrics in Key Fiber Tracts Post-Neurodazine Treatment

| Fiber Tract (Hypothetical Region) | Treatment Group (this compound) Mean FA | Control Group (Vehicle) Mean FA | Treatment Group (this compound) Mean MD (x10⁻³ mm²/s) | Control Group (Vehicle) Mean MD (x10⁻³ mm²/s) | Hypothetical Change |

| Corpus Callosum | 0.55 ± 0.03 | 0.50 ± 0.04 | 0.75 ± 0.05 | 0.80 ± 0.06 | Increased FA, Decreased MD |

| Internal Capsule | 0.62 ± 0.04 | 0.58 ± 0.05 | 0.70 ± 0.04 | 0.73 ± 0.05 | Increased FA, Decreased MD |

| Hippocampal Commissure | 0.48 ± 0.05 | 0.45 ± 0.06 | 0.85 ± 0.06 | 0.88 ± 0.07 | Slight Increase in FA, Slight Decrease in MD |

Note: These data are hypothetical and illustrative of potential findings in a connectomics study. FA (Fractional Anisotropy) is typically higher in areas with more organized white matter, while MD (Mean Diffusivity) is lower. Changes in these metrics could suggest alterations in fiber density, myelination, or structural integrity.

Such a study, even if hypothetical, demonstrates how connectomics can provide quantitative data on the structural impact of compounds like this compound on neural pathways, complementing cellular and molecular findings. mdpi.com

Machine Learning Applications in Neurological Data Analysis

The increasing volume and complexity of data generated in neuroscience research, particularly from sources like neuroimaging, electrophysiology, and behavioral studies, necessitate advanced analytical approaches. Machine Learning (ML), a subset of Artificial Intelligence (AI), offers powerful tools for identifying patterns, making predictions, and automating complex analyses in neurological data. nih.govnews-medical.netmdpi.comresearchgate.netmdpi.comshs-conferences.org ML algorithms can be applied across various stages of neurological research, from processing raw data to classifying disease states or predicting treatment responses. shs-conferences.orgmdpi.comnews-medical.netnih.gov Common applications in neuroscience include the analysis of neuroimaging data (MRI, fMRI, EEG) for diagnosis, prognosis, and understanding brain function, as well as the automated analysis of complex behavioral datasets. news-medical.netshs-conferences.orgmdpi.comnews-medical.netnih.gov

In the context of this compound research, ML can play a crucial role in extracting meaningful insights from diverse datasets. For studies investigating this compound's neurogenic effects, ML algorithms could be trained to:

Classify cell types: Analyze microscopy images or gene expression data from cell cultures treated with this compound to automatically identify and quantify different neuronal subtypes or stages of differentiation.

Predict neurogenic potential: Develop models that predict the extent or rate of neurogenesis induced by this compound under varying conditions based on molecular markers or imaging features.

Analyze complex behavioral data: In animal models, use ML for automated tracking and classification of behaviors to discern subtle changes induced by this compound treatment that might be indicative of neural circuit modulation. news-medical.net

Correlate structural and functional data: Integrate connectomics data (e.g., dMRI metrics) with functional imaging data (e.g., fMRI) and behavioral outcomes to build models that explain how this compound-induced structural changes relate to altered brain activity and behavior.

Consider a hypothetical study where ML is used to analyze gene expression data from cells treated with this compound to classify them into different differentiation stages. Researchers could use algorithms like Support Vector Machines (SVM) or Random Forests to build a classifier based on a panel of neuronal and non-neuronal markers. shs-conferences.orgmdpi.com

Table 2: Hypothetical Machine Learning Model Performance for Classifying Cell Differentiation Stages Post-Neurodazine Treatment

| ML Algorithm | Features Used | Accuracy | Precision (Neuronal Class) | Recall (Neuronal Class) | F1-Score (Neuronal Class) |

| Support Vector Machine (SVM) | Expression of 15 marker genes | 88% | 85% | 90% | 0.87 |

| Random Forest | Expression of 15 marker genes | 91% | 89% | 93% | 0.91 |

| Neural Network | Expression of 15 marker genes | 93% | 92% | 94% | 0.93 |

Note: These data are hypothetical and illustrate potential performance metrics for ML models used in classifying cell states based on gene expression.

Furthermore, ML can be applied to analyze neuroimaging data acquired in studies involving this compound. For example, convolutional neural networks (CNNs) are well-suited for analyzing MRI data to identify structural changes or predict treatment response based on imaging biomarkers. news-medical.net ML models can help researchers move beyond simple correlations to uncover complex, non-linear relationships within the data, leading to a more comprehensive understanding of this compound's effects on the nervous system. nih.govmdpi.comresearchgate.netmdpi.com

By integrating connectomics and machine learning, researchers can gain a more holistic view of how this compound influences neural structure and function, from the microscale organization of fiber tracts to complex behavioral outcomes, paving the way for deeper insights into its potential therapeutic applications.

Neurodazine in Therapeutic Research and Applications

Potential for Regenerative Medicine

The capacity of Neurodazine to induce neurogenesis in various cell types highlights its potential in regenerative medicine, particularly for conditions characterized by neuronal loss or dysfunction. fishersci.canih.govnih.govmetabolomicsworkbench.orgsigmaaldrich.com The use of small molecules like this compound to generate new nerve cells from more accessible cell sources offers an attractive approach compared to traditional stem cell therapies, potentially mitigating ethical and technical challenges. metabolomicsworkbench.org

Development of Cell Replacement Therapies for Neurological Disorders

This compound has been shown to induce neuronal differentiation in a variety of cell types, including pluripotent P19 cells, mouse myoblasts, mature human skeletal muscle cells, human fibroblasts, and mouse and human neuroblastoma cells. fishersci.canih.govnih.govmetabolomicsworkbench.orgsigmaaldrich.com This inductive capability is crucial for the development of cell replacement therapies aimed at restoring lost neuronal populations in neurological disorders. Research has demonstrated that treatment with this compound can lead to the expression of neuron-specific markers in these cells. nih.govciteab.com Furthermore, this compound has been noted for its selective suppression of astrocyte differentiation, favoring neuronal lineage commitment. nih.govzhanggroup.org

Studies have shown significant transformation of non-pluripotent cells into cells resembling neurons in both structure and function upon exposure to this compound. For instance, research involving immature mouse muscle cells (myoblasts) treated with this compound observed that 40-50 percent of these cells transformed into neuron-like cells within one week, exhibiting expression of neuron-specific proteins. metabolomicsworkbench.org Similar transformations were observed in human skeletal muscle cells. metabolomicsworkbench.org

The following table summarizes some of the cell types in which this compound has been shown to induce neurogenesis:

| Cell Type | Species | Observed Effect | Source |

| P19 embryonic carcinoma cells | Mouse | Induces neurogenesis, prevents astrocyte differentiation, induces neuron-specific marker expression | nih.govzhanggroup.org |

| Myoblasts (C2C12) | Mouse | Induces neurogenesis, upregulates neural genes | fishersci.casigmaaldrich.com |

| Mature skeletal muscle cells | Human | Induces neurogenesis, upregulates neural genes | fishersci.cametabolomicsworkbench.orgsigmaaldrich.com |

| Fibroblasts (human) | Human | Transdifferentiation into dopaminergic neuron-like cells (in combination) | citeab.com |

| Neuroblastoma cells (SH-SY5Y) | Human | Induces neuronal differentiation | fishersci.ca |

| Neuroblastoma cells (Neuro-2a) | Mouse | Induces neuronal differentiation | fishersci.ca |

| NIH3T3 fibroblast cells | Mouse | Induces neuronal differentiation | fishersci.ca |

Applications in Stroke, Alzheimer's Disease, and Parkinson's Disease Research

This compound's neurogenic properties make it a relevant compound in the research of neurodegenerative conditions such as stroke, Alzheimer's disease, and Parkinson's disease. metabolomicsworkbench.orgnih.gov These diseases are characterized by the loss of specific neuronal populations, and the ability to generate replacement neurons is a key area of therapeutic investigation.

In the context of Parkinson's disease research, this compound has been utilized in studies exploring the generation of dopaminergic neurons, the loss of which is central to this disorder. One study successfully demonstrated the rapid induction of dopaminergic neuron-like cells from human fibroblasts by using a combination of this compound and hedgehog pathway inhibitor 1 (HPI-1). citeab.com After 10 days of treatment, these cells showed a significant decrease in fibroblastic markers and an increase in neuron marker genes (TUJ1, PAX6, and SOX1), along with increased levels of proteins and factors related to dopaminergic neurons (TH, TUJ1, and dopamine). citeab.com This transdifferentiation approach, bypassing a pluripotent state, offers a potential avenue for generating specific neuronal subtypes for transplantation or disease modeling in Parkinson's disease.

The broader potential of this compound to induce neurogenesis in accessible cell types suggests its relevance for developing cell-based strategies applicable to the neuronal damage observed in stroke and Alzheimer's disease, although specific detailed research findings on this compound's direct application in modeling or treating these conditions were less prominent in the search results compared to its general neurogenic effects and Parkinson's disease application. The concept of using induced neurons for cell therapy is actively being explored for stroke and Alzheimer's disease. idrblab.netnih.gov

Disease Modeling Using this compound-Induced Cells

Cells induced or differentiated into neuronal lineages using small molecules like this compound provide valuable in vitro models for studying neurological diseases. By generating disease-relevant cell types, researchers can investigate disease mechanisms, particularly those related to neuronal dysfunction and degeneration. lipidmaps.org Patient-derived cells, such as fibroblasts, can be reprogrammed or transdifferentiated using neurogenic inducers like this compound to create cell models that recapitulate aspects of a patient's specific condition. For example, the this compound-induced dopaminergic neuron-like cells from human fibroblasts could serve as a model for studying the cellular pathology of Parkinson's disease in a dish. citeab.com These models allow for the examination of disease progression at the cellular level and the identification of potential therapeutic targets.

Drug Screening Platforms

The availability of defined neuronal cell populations generated using compounds like this compound facilitates the development of high-throughput drug screening platforms. These platforms are essential for identifying novel drug candidates for neurological disorders. By using this compound-induced neurons or neuron-like cells, researchers can screen large libraries of compounds to assess their effects on neuronal survival, function, or the reversal of disease-specific phenotypes. The ability to generate consistent and relatively homogeneous populations of specific neuronal subtypes enhances the reliability and scalability of these screening efforts. While the search results did not provide specific examples of this compound being used within a drug screening platform assay itself, its role in generating the necessary cellular models is clearly established in the context of drug discovery for neurological diseases. The use of cell-based assays, including those utilizing induced neurons, is a common approach in high-throughput screening for neurological disorders.

Future Research Directions and Ethical Considerations

Elucidation of Comprehensive Mechanism of Action

While initial studies suggest that Neurodazine enhances neurogenesis by activating signaling pathways such as Wnt and Shh in neuroblastoma cells and primarily the Wnt signaling pathway in fibroblast cells, a comprehensive understanding of its complete mechanism of action remains an active area of research. researchgate.netresearchgate.net Further investigation is needed to fully map the intracellular cascade initiated by this compound and how it precisely steers cells towards a neuronal fate while suppressing differentiation into other lineages, such as astrocytes, as observed in P19 cells. researchgate.net Techniques such as affinity chromatography and drug affinity responsive target stability (DARTS) could be employed to identify specific target proteins of this compound, which would provide a more detailed understanding of its molecular interactions.

Identification of Specific Molecular Targets Beyond Signaling Pathways

Beyond its influence on broad signaling cascades, identifying the specific molecular targets with which this compound interacts is crucial for a complete understanding of its neurogenic activity. While signaling pathways like Wnt and Shh are implicated researchgate.netresearchgate.net, pinpointing the direct protein or molecular binding partners of this compound would offer deeper insights into its mechanism. Research into small molecules that modulate cell fate often involves exploring their effects on various signaling pathways windows.net, but identifying a primary, specific molecular target for this compound beyond these pathways would be a significant step in understanding its precise mode of action. This could involve techniques aimed at target protein identification .

Further Optimization and Analog Development

This compound, as a lead compound, offers potential for further structural modification and optimization to enhance its biological activity and specificity. The development of analogs, such as the reported thiazole (B1198619) analog "thiazolo-Neurodazine," represents one avenue for optimizing its neurogenic properties. Structure-activity relationship (SAR) studies are essential in this process to understand how modifications to the chemical structure of this compound impact its ability to promote neuronal differentiation. nih.gov The goal of such optimization is to develop compounds with improved potency, selectivity, and potentially favorable pharmacokinetic properties for future translational efforts. nih.gov

Translational Challenges and Clinical Potential

The potential of this compound to induce neurogenesis suggests possible therapeutic applications in conditions characterized by neuronal loss or dysfunction. However, translating the observed neurogenic effects in various cell lines and model systems to clinical applications presents significant challenges. nih.govnih.gov While stem cell-based therapies and the concept of enhancing neurogenesis are being explored for neurodegenerative diseases and brain injury frontiersin.orgfens.org, the specific translational pathway for a small molecule like this compound requires thorough investigation. Challenges include ensuring the compound can effectively reach target areas in the brain, demonstrating functional integration of newly generated neurons, and establishing long-term efficacy and safety in relevant preclinical models before considering human studies. frontiersin.orgresearchgate.net

Ethical Implications of Neurogenesis Induction

The prospect of pharmacologically inducing neurogenesis with compounds like this compound raises important ethical considerations that must be carefully addressed as research progresses. neuroscijournal.comresearchgate.net

Translating neurogenesis-inducing strategies, including those involving small molecules or cell-based therapies, into human studies involves navigating complex ethical terrain. researchgate.netneuroscijournal.com Key considerations include the responsible recruitment of participants, ensuring truly informed consent, and carefully evaluating the potential risks and benefits, especially given the novelty of such interventions targeting the central nervous system. researchgate.net The use of cell-based therapies to enhance neurogenesis also brings specific ethical challenges related to the source of stem cells, such as embryonic or pluripotent stem cells. neuroscijournal.comresearchgate.net While adult neural stem cells may present fewer ethical concerns regarding their source, the manipulation and transplantation of any cell type for therapeutic purposes require rigorous ethical oversight. researchgate.netresearchgate.net

Beyond individual patient considerations, the ability to induce neurogenesis has broader societal implications. Responsible innovation in this field necessitates considering the potential impact on human identity and cognitive function. While the primary goal is therapeutic, particularly for debilitating neurological conditions, discussions about the potential for cognitive enhancement and its societal ramifications are warranted. neuroscijournal.comnih.gov Ensuring equitable access to such therapies and preventing potential misuse are crucial aspects of responsible innovation. Continued dialogue among scientists, ethicists, policymakers, and the public is essential to guide the responsible development and application of neurogenesis-inducing compounds like this compound. nih.gov

Q & A

Q. How can researchers resolve contradictions in this compound’s mechanism of action across experimental models?

- Methodological Answer : Deploy triangulation analysis by cross-validating data from electrophysiology, proteomics, and behavioral assays. For instance, if this compound shows excitatory effects in cultured neurons but inhibitory outcomes in live models, compare environmental factors (e.g., blood-brain barrier penetration). Use contradiction matrices to isolate variables like dosage or temporal effects .

Q. What strategies ensure reproducibility in this compound dose-response studies?

- Methodological Answer : Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo with metadata on batch variations, solvent controls, and instrumentation (e.g., HPLC calibration). Neurochemical Research mandates ≥300 dpi resolution for figures and explicit statistical power calculations to mitigate replication crises .

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomic, metabolomic, and structural MRI data using tools like Galaxy or KNIME workflows. For example, map this compound’s binding affinity to dopamine receptors (from docking simulations) against fMRI activation patterns in reward pathways. Validate via pathway enrichment analysis (e.g., DAVID, STRING) to identify cross-modal biomarkers .

Q. What statistical approaches address high variability in this compound’s behavioral outcomes?

- Methodological Answer : Apply mixed-effects models to account for intersubject variability in cognitive tests (e.g., Morris water maze). Use bootstrapping for small-sample studies and Benjamini-Hochberg corrections for multiple comparisons. Report effect sizes (Cohen’s d) and confidence intervals to distinguish clinical significance from noise .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.